1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
1-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3/c23-18-19(21(28)15-8-3-2-7-14(15)20(18)27)26-11-5-10-17(26)22(29)25-12-13-6-1-4-9-16(13)24/h1-4,6-9,17H,5,10-12H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJSGZCGCZZROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C(=O)NCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Pyrrolidine Carboxamide: The pyrrolidine carboxamide moiety can be synthesized by reacting pyrrolidine with a suitable carboxylic acid derivative, such as an acid chloride or an ester.
Coupling of the Two Moieties: The final step involves coupling the naphthoquinone core with the pyrrolidine carboxamide moiety. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The naphthoquinone moiety can be further oxidized to form higher oxidation state products.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s naphthoquinone moiety is known for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting cancer and infectious diseases.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress. For example, the naphthoquinone moiety can generate reactive oxygen species (ROS), leading to oxidative damage in cells.
Comparison with Similar Compounds
Physicochemical and Spectroscopic Comparisons
NMR Analysis ()
- Methodology : Comparative NMR profiling of structurally related compounds (e.g., Rapa, compounds 1 and 7) reveals that substituents alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44).
- Application to Target Compound: The 2-fluorophenylmethyl group in the target compound would likely induce distinct shifts in aromatic proton regions, differentiating it from non-fluorinated analogs .
Crystallographic and Refinement Techniques ()
- Software Utilization: SHELX programs are widely used for small-molecule refinement.
Data Table: Structural and Functional Comparison
Biological Activity
1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, including mechanisms of action, efficacy in various studies, and structural characteristics.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C21H23ClN2O3
- Molecular Weight : 386.88 g/mol
- CAS Number : 444151-91-1
Its structure features a naphthalene derivative with a dioxo group and a pyrrolidine carboxamide moiety, which are critical for its biological activity.
Research indicates that compounds similar to this one often act as inhibitors of specific proteins involved in cancer cell proliferation. For instance, they may inhibit the Murine Double Minute 2 (MDM2) protein, which regulates the p53 tumor suppressor pathway. Inhibition of MDM2 leads to stabilization and activation of p53, promoting apoptosis in cancer cells.
Anticancer Activity
Several studies have evaluated the anticancer properties of related compounds. For example:
- Study Findings : A study reported that compounds with similar structures exhibited IC50 values ranging from 0.15 to 0.24 μM against the SJSA-1 cell line, indicating potent antiproliferative activity .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound 32 | 0.22 | SJSA-1 |
| Compound 33 | 0.15 | SJSA-1 |
| Compound 38 | 0.24 | SJSA-1 |
Pharmacodynamics
Pharmacodynamic studies have shown that oral administration of certain derivatives at doses like 100 mg/kg can induce significant upregulation of p53 and related proteins in tumor tissues . This suggests an effective mechanism for inducing apoptosis in cancer cells.
Case Studies
One notable case study involved the evaluation of a closely related compound in a xenograft model:
- Xenograft Model Findings : The compound demonstrated moderate tumor growth inhibition when administered daily for two weeks, highlighting its potential as an anticancer agent despite some limitations in tissue penetration .
Structural Insights
The structural characteristics of this compound play a crucial role in its biological activity:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing this compound, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and amide bond formation. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during substitutions, while catalysts like Lewis acids (e.g., AlCl₃) improve electrophilic aromatic substitution efficiency. Temperature control (60–100°C) and inert atmospheres (N₂/Ar) are crucial to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which functional groups in the compound are most reactive, and how do they influence characterization techniques?
- Methodological Answer : The 1,4-dioxonaphthalene core and pyrrolidine carboxamide group are highly reactive. IR spectroscopy identifies the carbonyl (C=O) stretch at ~1700 cm⁻¹, while ¹H/¹³C NMR resolves aromatic protons (δ 7.0–8.5 ppm) and fluorophenyl methylene protons (δ 4.5–5.0 ppm). Mass spectrometry (HRMS) confirms molecular weight, with fragmentation patterns highlighting the chloro-dioxo moiety .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and protective goggles. Avoid prolonged storage due to potential degradation; monitor for color changes or precipitate formation. Dispose of waste via certified hazardous waste services compliant with federal/state regulations .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searches) optimize the synthesis pathway?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent/catalyst selection. Reaction path search algorithms (e.g., AFIR) identify low-energy pathways, reducing trial-and-error experimentation. Coupling computational data with high-throughput screening validates optimal conditions (e.g., solvent polarity, temperature gradients) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Perform meta-analyses to identify assay-specific variables (e.g., pH, cell lines). Use comparative dose-response curves (IC₅₀/EC₅₀) to assess potency discrepancies. Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities independently .
Q. How do substituents (e.g., chloro, fluoro) affect the compound’s stability and pharmacokinetic properties?
- Methodological Answer : Chlorine at the naphthalene position increases electrophilicity, enhancing reactivity but reducing plasma stability. Fluorine on the benzyl group improves metabolic resistance via C-F bond strength. LogP calculations (≥3.5) predict moderate blood-brain barrier permeability, validated by in vitro PAMPA assays .
Q. What are the degradation pathways of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) reveal hydrolysis of the carboxamide bond in aqueous buffers (pH <5). Lyophilization or storage in anhydrous DMSO at -20°C minimizes degradation. LC-MS monitors degradants, identifying quinone byproducts from dioxo moiety oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
